O-(2,4-dichlorophenyl)hydroxylamine
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Overview
Description
O-(2,4-dichlorophenyl)hydroxylamine is an organic compound with the molecular formula C6H5Cl2NO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,4-dichlorophenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4-dichlorophenyl)hydroxylamine typically involves the reaction of 2,4-dichloronitrobenzene with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent, such as iron powder or tin chloride, in an acidic medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
O-(2,4-dichlorophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces corresponding amines.
Substitution: Produces substituted phenyl derivatives
Scientific Research Applications
O-(2,4-dichlorophenyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of O-(2,4-dichlorophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include the inhibition of specific biochemical reactions, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- O-(2,4-dichlorobenzyl)hydroxylamine
- O-(2,4-dichlorophenyl)hydroxylamine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H5Cl2NO |
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Molecular Weight |
178.01 g/mol |
IUPAC Name |
O-(2,4-dichlorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-2-6(10-9)5(8)3-4/h1-3H,9H2 |
InChI Key |
LXJLVXUEOSGHHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)ON |
Origin of Product |
United States |
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